3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole
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Overview
Description
3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of imidazole, thiophene, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-1H-imidazole with a thiophene-containing aldehyde, followed by cyclization with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1H-imidazole: Shares the imidazole ring structure.
Thiophene-2-carboxaldehyde: Contains the thiophene ring.
1,2,4-Oxadiazole: Contains the oxadiazole ring.
Uniqueness
3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole is unique due to the combination of three different heterocyclic rings in a single molecule. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-11-13-5-6-16(11)8-10-14-12(17-15-10)9-4-3-7-18-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNYCJEAHMMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=NOC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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